5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate
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Overview
Description
5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of both tetrahydrofuran and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 5-Methyl-2-oxotetrahydrofuran-3-ol with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Oxotetrahydrofuran-3-yl methacrylate: Shares the tetrahydrofuran moiety but differs in the functional groups attached.
2H-chromene-3-carboxylate derivatives: Similar chromene structure but with different substituents.
Uniqueness
5-Methyl-2-oxotetrahydrofuran-3-yl 2H-chromene-3-carboxylate is unique due to the combination of the tetrahydrofuran and chromene moieties, which imparts distinct chemical and biological properties. This dual structural feature allows for versatile applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(5-methyl-2-oxooxolan-3-yl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-9-6-13(15(17)19-9)20-14(16)11-7-10-4-2-3-5-12(10)18-8-11/h2-5,7,9,13H,6,8H2,1H3 |
InChI Key |
OHUVIIIPVCPIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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